1,2-Bis(2-fluorophenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(2-fluorophenyl)diazene is an organic compound characterized by the presence of two fluorophenyl groups attached to a diazene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Bis(2-fluorophenyl)diazene can be synthesized through several methods. One common approach involves the oxidative coupling of 2-fluoroaniline using oxidizing agents such as manganese dioxide (MnO2) or sodium hypochlorite (NaOCl) in solvents like toluene or methanol . The reaction typically requires refluxing and monitoring by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Bis(2-fluorophenyl)diazene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: H2O2, t-BuOH, and catalysts like 2,2,2-trifluoro-1-phenylethanone.
Reduction: NaBH4, ethanol, and catalytic hydrogenation conditions.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products:
Oxidation: Azoxybenzenes and nitro compounds.
Reduction: Hydrazobenzenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(2-fluorophenyl)diazene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2-Bis(2-fluorophenyl)diazene involves its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with biological molecules, leading to various biological effects. The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with cellular enzymes and receptors involved in oxidative stress and signal transduction .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Bis(3,4-dinitropyrazol-1-yl)diazene
- 1,2-Bis(3,5-dinitropyrazol-1-yl)diazene
- 1,2-Bis(3-nitro-1,2,4-triazol-1-yl)diazene
Comparison: 1,2-Bis(2-fluorophenyl)diazene is unique due to the presence of fluorine atoms, which impart distinct electronic and steric propertiesFor example, the fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for specific research and industrial applications .
Eigenschaften
Molekularformel |
C12H8F2N2 |
---|---|
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
bis(2-fluorophenyl)diazene |
InChI |
InChI=1S/C12H8F2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H |
InChI-Schlüssel |
PMTXNUQIRPNAHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N=NC2=CC=CC=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.